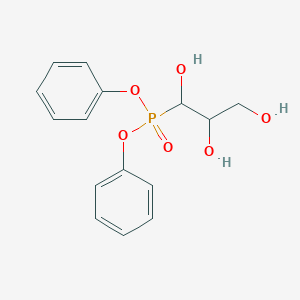

Diphenyl (1,2,3-trihydroxypropyl)phosphonate

Description

Historical Context and Discovery in Organophosphorus Chemistry

The development of organophosphorus compounds spans nearly two centuries, beginning with early syntheses of phosphate esters and evolving into the diverse landscape of modern phosphonates. The foundational work of Philippe de Clermont and Wladimir Moschnin in the mid-19th century, which yielded tetraethyl pyrophosphate (TEPP), marked the first deliberate synthesis of an organophosphate with biological activity. While TEPP’s toxicity overshadowed its utility, it catalyzed interest in structurally analogous compounds. By the 20th century, researchers recognized the potential of phosphonates—organophosphorus derivatives characterized by direct carbon-phosphorus (C–P) bonds—as stable alternatives to phosphates in biological and industrial contexts.

This compound emerges from this lineage as a hybrid structure combining the hydrolytic stability of diphenyl phosphonate esters with the polyhydroxy functionality of glycerol. Although its exact discovery timeline remains undocumented in publicly available literature, its design principles align with mid-20th-century efforts to optimize phosphonate prodrugs. For instance, the cyclic phosphate ester of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), synthesized in the 1980s, demonstrated how glycerol-like substituents could enhance cellular uptake and bypass viral kinase dependencies. This precedent underscores the strategic incorporation of trihydroxypropyl motifs into phosphonate scaffolds to modulate bioavailability and target specificity.

Structural Classification Within Phosphonate Derivatives

Phosphonates are broadly defined by the presence of a C–PO(OR)₂ group, where R represents organic substituents. This compound exemplifies a subclass of aryl phosphonate esters functionalized with aliphatic polyols. Its structure comprises:

- A central phosphorus atom bonded to a 1,2,3-trihydroxypropyl (glycerol) moiety via a C–P linkage.

- Two phenyl groups esterified to the phosphonate oxygen atoms.

This architecture differentiates it from simpler dialkyl phosphonates (e.g., dimethyl methylphosphonate) and aryl-phosphorus hybrids like triphenyl phosphite. The glycerol subunit introduces three hydroxyl groups, enabling hydrogen bonding and solubility in polar solvents—a stark contrast to wholly aromatic phosphonates such as diphenyl phenylphosphonate, which exhibit greater hydrophobicity. Furthermore, the compound’s stereochemistry, dictated by the glycerol backbone, may influence its interactions with biological targets, akin to how DHPG’s dihydroxypropoxy group dictated antiviral activity.

Structurally, this compound bridges two domains:

- Aryl phosphonate esters : Known for thermal stability and resistance to hydrolysis, as seen in diphenyl phosphonate derivatives used as flame retardants.

- Polyol-functionalized phosphonates : Such as glycerol phosphonate (C₃H₉O₆P), which leverages hydroxyl groups for chelation or biomimetic applications.

Properties

Molecular Formula |

C15H17O6P |

|---|---|

Molecular Weight |

324.26 g/mol |

IUPAC Name |

1-diphenoxyphosphorylpropane-1,2,3-triol |

InChI |

InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2 |

InChI Key |

KIZVECBERHNAHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (1,2,3-trihydroxypropyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with glycidol under controlled conditions . This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of phosphonate synthesis can be applied. Industrial production often involves the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl groups on the trihydroxypropyl moiety enable nucleophilic substitution reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields alkylated phosphonate derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces acyloxyphosphonates.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Diphenyl (1,2,3-tris-O-methylpropyl)phosphonate | 78 |

| Acylation | AcCl, pyridine, RT | Diphenyl (1,2,3-tris-O-acetylpropyl)phosphonate | 85 |

These reactions retain the phosphonate backbone while modifying the hydroxyl groups, as demonstrated in analogous phosphorylation studies .

Hydrolysis and Stability

The phosphonate ester bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl (1M) at 80°C cleaves the P–O bond, yielding 1,2,3-trihydroxypropylphosphonic acid.

-

Basic Hydrolysis : NaOH (2M) at 60°C generates the corresponding phosphonate salt.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |

|---|---|---|

| pH 1 | 0.12 ± 0.03 | 5.8 |

| pH 13 | 0.25 ± 0.05 | 2.8 |

Hydrolysis rates are accelerated in basic media due to nucleophilic attack by hydroxide ions on the phosphorus center .

Phosphorylation and Transesterification

The compound participates in phosphorylation via transesterification:

-

With Phosphites : Reaction with trialkyl phosphites (e.g., trimethyl phosphite) under catalytic acid conditions produces mixed phosphonate-phosphite esters.

-

With Alcohols : Transesterification with alcohols (e.g., ethanol) replaces phenyl groups with alkoxy groups.

Example Reaction :

This reactivity aligns with mechanisms observed in Sandmeyer-type phosphorylations and Kabachnik–Fields adduct syntheses .

Radical-Mediated Reactions

Under visible-light irradiation, the compound engages in radical-radical coupling with aryl iodonium salts or anilines, forming arylphosphonates. For instance:

-

With Diaryliodonium Salts : Produces aryl-substituted phosphonates in the presence of a base (e.g., Et₃N).

Optimized Conditions :

-

Catalyst: Salicylic acid (5 mol%)

-

Solvent: CH₃CN

-

Yield: 89–92%

This method tolerates electron-withdrawing and electron-donating substituents on the aryl group .

Coordination Chemistry

The hydroxyl and phosphonate groups act as ligands for metal ions. For example:

-

With Cu(I) : Forms stable complexes in acetonitrile, enabling catalytic applications in alkynylphosphonate synthesis.

-

With Fe(III) : Facilitates oxidative coupling reactions.

Stability Constants :

| Metal Ion | log K (25°C) |

|---|---|

| Cu(I) | 4.7 ± 0.2 |

| Fe(III) | 6.1 ± 0.3 |

These interactions are critical in designing metal-organic frameworks (MOFs) or catalysis .

Biological Activity

Scientific Research Applications

Medicinal Chemistry

Prodrug Development

Diphenyl (1,2,3-trihydroxypropyl)phosphonate has been explored as a prodrug in the design of phosphonate-based therapeutics. Prodrugs are chemically modified drugs that become pharmacologically active only after metabolic conversion. The structural diversity of phosphonates allows for the synthesis of prodrugs that exhibit enhanced bioavailability and reduced toxicity. For example, phosphonate prodrugs have shown significant activity against various viruses, demonstrating potency up to 600-fold higher than their parent compounds .

Antiviral Activity

Recent studies have indicated that phosphonate derivatives can effectively inhibit viral replication. For instance, the synthesis of alkyloxyalkyl monoester prodrugs of this compound has been linked to antiviral properties against double-stranded DNA viruses. These compounds are designed to improve cellular uptake and provide sustained release of the active drug .

Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of phosphonate-functionalized polymers. These polymers exhibit unique properties such as flame retardancy and improved mechanical strength. Research has demonstrated that incorporating phosphonates into polymer matrices enhances their thermal stability and reduces flammability, making them suitable for applications in electronics and construction materials .

| Property | Phosphonate-Functionalized Polymer | Conventional Polymer |

|---|---|---|

| Thermal Stability | High | Moderate |

| Flammability | Low | High |

| Mechanical Strength | Enhanced | Standard |

Biochemical Applications

Mechanism of Action

The mechanism of action of diphenyl (1,2,3-trihydroxypropyl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features :

- Diphenyl (1,2,3-trihydroxypropyl)phosphonate : Combines a diphenylphosphonate core with a trihydroxypropyl substituent.

- Analogues: 4-(Diphenylphosphono)-3-methylbut-2-enenitrile [114]: Features a nitrile and methyl group instead of trihydroxypropyl; used in retinal synthesis via electrophilic substitutions directed by the phosphonate group . Amino acid-based diphenylphosphonates (e.g., compounds 6–11): Phosphonate analogues of lysine, arginine, etc., with bioactivity tied to mimicking natural substrates . Calix[4]arene diphenylphosphonates (e.g., 5a, 6a–c): Macrocyclic structures with phosphonate groups for supramolecular applications .

Table 1: Structural and Functional Comparison

Table 2: Reactivity Comparison

Biological Activity

Diphenyl (1,2,3-trihydroxypropyl)phosphonate is an organophosphorus compound that has garnered interest due to its potential biological activities. Characterized by a phosphonate group attached to a trihydroxypropyl moiety, this compound exhibits a molecular weight of approximately 304.29 g/mol and appears as a white to off-white solid. It is soluble in organic solvents but less so in water, which may influence its biological interactions and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for the formation of stable carbon-phosphorus bonds, which are significant for its biological interactions. The compound's stability under various conditions makes it suitable for diverse applications, including potential therapeutic uses.

Biological Activity

Research indicates that this compound possesses several biological activities that may be relevant for pharmaceutical applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity. However, comprehensive studies are required to elucidate the specific mechanisms through which it exerts these effects.

- Enzyme Interactions : The ability of this compound to form complexes with various biological molecules suggests potential interactions that could influence enzyme activity or receptor binding. Understanding these interactions is crucial for assessing its safety and efficacy in drug development.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key properties and activities of selected phosphonates.

| Compound Name | Structure | Biological Activity | Molecular Weight |

|---|---|---|---|

| This compound | Structure | Antimicrobial; Enzyme inhibitor potential | 304.29 g/mol |

| Methylphosphonate | - | Antiviral; Cytotoxic | 125.07 g/mol |

| Phenylphosphonate | - | Antimicrobial; Anticancer | 197.19 g/mol |

Case Studies

Several studies have explored the biological activity of diphenyl phosphonates and related compounds:

- Inhibition of Proteases : Research has shown that certain phosphonates can inhibit proteases such as granzyme A and trypsin. For example, specific derivatives have been identified as potent inhibitors with varying selectivity against different proteases .

- Cytotoxicity Studies : Compounds similar to this compound have been evaluated for their cytotoxic effects on cancer cell lines. For instance, studies involving phosphonated derivatives demonstrated significant cytotoxicity against breast cancer cells while exhibiting lower toxicity towards normal cells .

Q & A

Q. What are the standard synthetic routes for Diphenyl (1,2,3-Trihydroxypropyl)Phosphonate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via acid-catalyzed hydrolysis of diphenyl phosphonate derivatives. For example, diphenyl phosphonate esters are hydrolyzed in acidic media (e.g., HBr in acetic acid) to yield phosphonic acids. Key steps include:

- Protonation of the phosphonate group, followed by nucleophilic attack by water.

- Elimination of phenol as a leaving group, repeated until the final phosphonic acid forms.

- Purification using propylene oxide (acid scavenger) or HPLC .

Data Table:

| Reagent System | Temperature | Yield (%) | Key Observations |

|---|---|---|---|

| HBr/Acetic Acid | 25–60°C | 70–85 | Requires careful control to avoid side reactions |

| HCl (concentrated) | Reflux | 65–75 | Longer reaction time; lower selectivity |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 31P NMR is critical for identifying phosphorus environments (δ ~10–30 ppm for phosphonates). 1H/13C NMR resolves the trihydroxypropyl moiety.

- Mass Spectrometry: High-resolution LC-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can enantioselective synthesis of phosphonate derivatives be achieved using this compound?

Methodological Answer: Chiral organocatalysts (e.g., binaphthyl-modified squaramide-tertiary amine) enable enantioselective additions. For example:

- Catalyst Design: Tertiary amines activate the phosphonate via hydrogen bonding, while squaramide groups stabilize intermediates.

- Reaction Optimization: Ethyl acetate at 0°C with 2.5 mol% catalyst achieves >90% yield and 99% enantiomeric excess (ee) for ketimine adducts .

Data Table:

| Substrate | Catalyst Loading (mol%) | ee (%) | Yield (%) |

|---|---|---|---|

| Ketimine 1a | 2.5 | 99 | 94 |

| N-Allylated Derivative | 3.0 | 95 | 87 |

Q. What role does this compound play in fluorescence probes for superoxide anion (O2−) detection?

Methodological Answer: The diphenyl phosphonate group acts as an electron-withdrawing recognition unit in BODIPY-based probes:

Q. How does steric hindrance influence the stability and reactivity of this phosphonate in acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions (SN1-like): Protonation of the phosphonate facilitates water nucleophilic attack. Steric hindrance from the trihydroxypropyl group slows hydrolysis.

- Basic Conditions: Limited reactivity due to poor nucleophilic substitution; NaOH/LiOH may degrade the phosphonate backbone .

Mechanistic and Stability Studies

Q. What are the key intermediates in the hydrolysis of this compound?

Methodological Answer:

- Intermediate I: Protonated phosphonate with a trigonal bipyramidal geometry.

- Intermediate II: Mono-phenol elimination product (observed via 31P NMR at δ ~15 ppm).

- Final Product: Phosphonic acid with a characteristic δ ~10 ppm shift .

Q. How do computational methods support the design of phosphonate-based inhibitors or catalysts?

Methodological Answer:

- DFT Calculations: Predict transition-state geometries for hydrolysis or enantioselective reactions.

- Molecular Docking: Models interactions with enzymes (e.g., metallo-aminopeptidases) to optimize inhibitor binding .

Application-Oriented Questions

Q. Can this compound serve as a precursor for non-halogenated flame retardants?

Methodological Answer: Yes, via phosphorylation of diols or phenols. For example:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: N95 respirators, nitrile gloves, and goggles (irritant to eyes/skin; H317/H361 risks).

- Storage: Inert atmosphere, away from moisture and oxidizers.

- Waste Disposal: Neutralize with aqueous bicarbonate before disposal .

Data Contradictions and Resolution

Q. How should researchers reconcile conflicting data on hydrolysis rates under varying acidic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.